molecular formula C11H15N3S B12047354 1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

Cat. No.: B12047354
M. Wt: 221.32 g/mol
InChI Key: RIYQDFVLQMDCFB-MDWZMJQESA-N
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Description

1-Ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea typically involves the reaction of ethyl isothiocyanate with 4-methylbenzylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C2H5NCS+C8H9NC12H15N3S\text{C}_2\text{H}_5\text{NCS} + \text{C}_8\text{H}_9\text{N} \rightarrow \text{C}_12\text{H}_15\text{N}_3\text{S} C2​H5​NCS+C8​H9​N→C1​2H1​5N3​S

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H15N3S/c1-3-12-11(15)14-13-8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,12,14,15)/b13-8+

InChI Key

RIYQDFVLQMDCFB-MDWZMJQESA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)C

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)C

Origin of Product

United States

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